

An In-depth Technical Guide to the Chemical Properties of Methyl-d3 Laurate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for **Methyl-d3 Laurate**. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical development who utilize isotopically labeled compounds.

Core Chemical Properties

Methyl-d3 Laurate is a deuterated form of Methyl Laurate, a fatty acid methyl ester. The incorporation of three deuterium atoms in the methyl ester group makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification and in metabolic studies.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Methyl-d3 Laurate** and its non-deuterated analog, Methyl Laurate. Data for Methyl Laurate is provided for comparative purposes, as it is often used in conjunction with its deuterated counterpart.

Table 1: Properties of Methyl-d3 Laurate



Property	Value	Source
Molecular Formula	C13H23D3O2	
Molecular Weight	217.36 g/mol	
CAS Number	96731-85-0	
Appearance	Neat (liquid)	
InChI	InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3	

Table 2: Properties of Methyl Laurate (Non-deuterated)

Property	Value	Source
Molecular Formula	C13H26O2	[1][2]
Molecular Weight	214.34 g/mol	[3][4]
CAS Number	111-82-0	[1][5]
Melting Point	4-5 °C	[4][6]
Boiling Point	262 °C (at 766 mmHg)	[4][6]
Density	0.87 g/mL (at 25 °C)	[4][6]
Refractive Index	n20/D 1.431	[4][6]
Solubility	Insoluble in water; miscible with ether, acetone, and ethanol.[1][6]	

Synthesis of Methyl-d3 Laurate

The synthesis of **Methyl-d3 Laurate** can be achieved through the esterification of lauric acid with deuterated methanol or by the reaction of a laurate salt with a deuterated methylating agent. A common laboratory-scale synthesis involves the following steps:



- Preparation of Silver Laurate: Lauric acid is reacted with a silver salt, such as silver nitrate, in a suitable solvent to precipitate silver laurate.
- Reaction with Methyl-d3 Bromide: The dried silver laurate is then heated with methyl-d3 bromide in a sealed tube. The reaction yields **Methyl-d3 Laurate** and silver bromide.
- Purification: The product is extracted with an organic solvent, such as ether, washed to remove impurities, and dried. The solvent is then removed, and the final product can be purified by distillation under reduced pressure.

Experimental Protocols

The analysis of **Methyl-d3 Laurate**, often in complex biological matrices, typically involves chromatographic separation followed by mass spectrometric detection. The following are detailed methodologies for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the quantification of fatty acid methyl esters.

- 1. Sample Preparation and Derivatization (for biological samples):
- Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cells, tissue) using a solvent system such as Folch reagent (chloroform:methanol, 2:1 v/v).
- Saponification: The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids.
- Esterification: The free fatty acids are then converted to their methyl esters. For samples
 where endogenous methyl laurate is being quantified, a deuterated derivatizing agent can be
 used. However, as Methyl-d3 Laurate is the analyte of interest (often as an internal
 standard), a standard esterification procedure is followed. This can be achieved by heating
 with boron trifluoride in methanol or with methanolic HCI.
- Extraction of FAMEs: The resulting fatty acid methyl esters (FAMEs), including Methyl-d3
 Laurate, are extracted into an organic solvent like hexane or iso-octane.



- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: An Agilent 7890A GC system or equivalent.
- Column: A non-polar capillary column, such as an Agilent HP-5MS (30 m \times 0.25 mm, 0.25 μ m), is suitable for separating FAMEs.
- Inlet: Split/splitless inlet operated in splitless mode at 220 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C
 - Ramp 1: 11 °C/min to 170 °C
 - Ramp 2: 0.8 °C/min to 175 °C
 - Ramp 3: 20 °C/min to 220 °C, hold for 2.5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: A mass selective detector, such as an Agilent 5975C, operated in electron ionization (EI) mode.
- Detection Mode: For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity. The molecular ion and characteristic fragment ions of both Methyl Laurate and Methyl-d3 Laurate are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H-NMR spectroscopy can be used to confirm the identity and purity of **Methyl-d3 Laurate**. The absence of a signal for the methoxy protons confirms the successful deuteration.

- 1. Sample Preparation:
- A small amount of the **Methyl-d3 Laurate** sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.



- A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).
- 2. NMR Instrumentation and Parameters:
- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Nucleus: ¹H
- Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.

Expected ¹H-NMR Spectrum of Methyl Laurate (for comparison):

- ~3.67 ppm (s, 3H): Singlet corresponding to the three protons of the methyl ester group (-OCH₃).
- ~2.30 ppm (t, 2H): Triplet for the two protons on the α -carbon to the carbonyl group (-CH₂-COO-).
- ~1.62 ppm (quintet, 2H): Multiplet for the two protons on the β-carbon (-CH₂-CH₂-COO-).
- ~1.26 ppm (m, 16H): Broad multiplet for the remaining methylene protons in the fatty acid chain.
- ~0.88 ppm (t, 3H): Triplet for the three protons of the terminal methyl group (-CH₂-CH₃).

In the ¹H-NMR spectrum of high-purity **Methyl-d3 Laurate**, the singlet at ~3.67 ppm will be absent or significantly reduced in intensity.

Applications in Research and Drug Development

Stable isotope-labeled compounds are indispensable tools in modern research and pharmaceutical development. **Methyl-d3 Laurate** is primarily used in the following applications:

• Internal Standard: Due to its chemical similarity to the endogenous Methyl Laurate and its distinct mass, **Methyl-d3 Laurate** is an ideal internal standard for accurate quantification of



fatty acids and their esters in biological samples by GC-MS or LC-MS.[8]

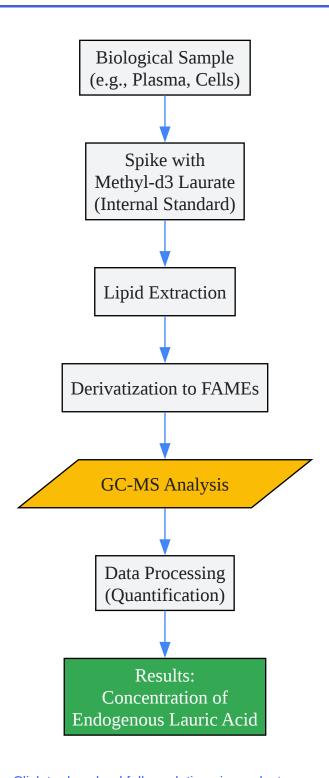
- Metabolic Tracer: In metabolic research, Methyl-d3 Laurate can be used to trace the fate of lauric acid in various metabolic pathways, including fatty acid oxidation and incorporation into complex lipids. This is crucial for understanding disease states that involve altered lipid metabolism.[1]
- Pharmacokinetic Studies: While not a drug itself, the principles of using isotopically labeled
 molecules like Methyl-d3 Laurate are central to drug metabolism and pharmacokinetic
 (DMPK) studies. Labeled compounds are used to track the absorption, distribution,
 metabolism, and excretion (ADME) of drug candidates.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **Methyl-d3** Laurate.

Synthesis workflow for Methyl-d3 Laurate.

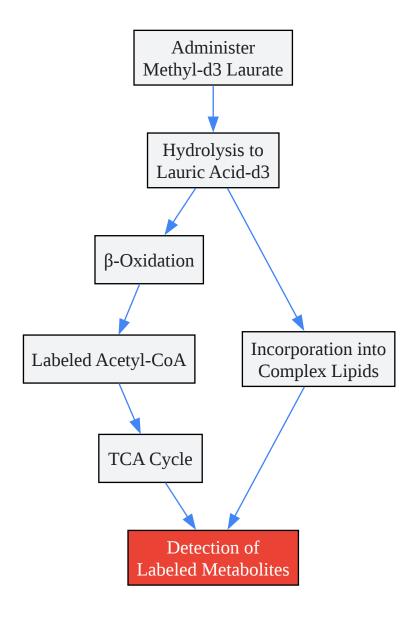




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Analytical workflow for fatty acid quantification using Methyl-d3 Laurate.





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Conceptual pathway for metabolic tracing with Methyl-d3 Laurate.

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